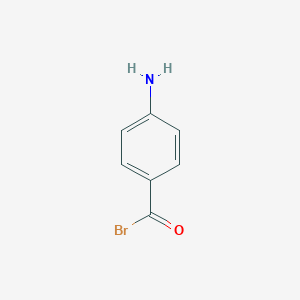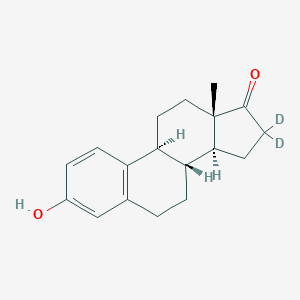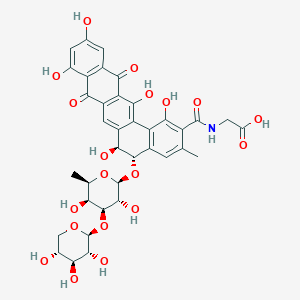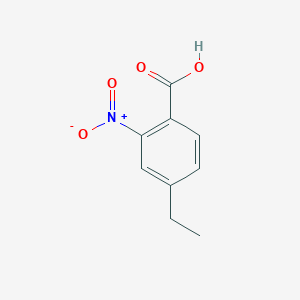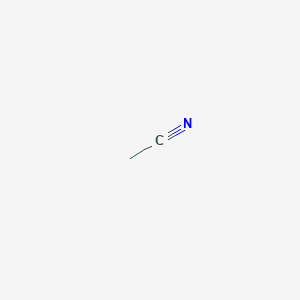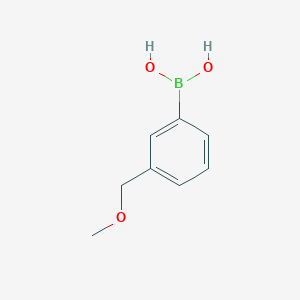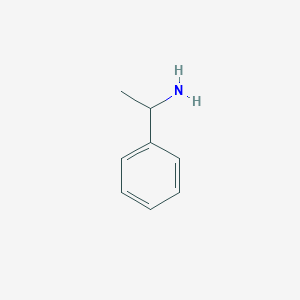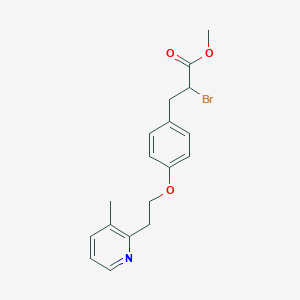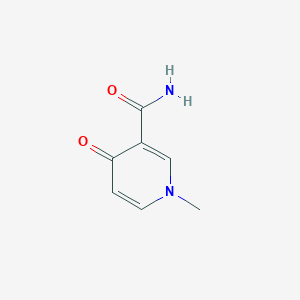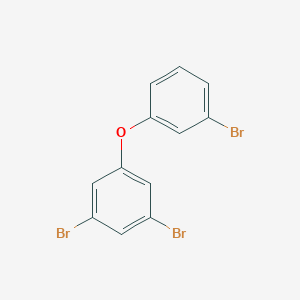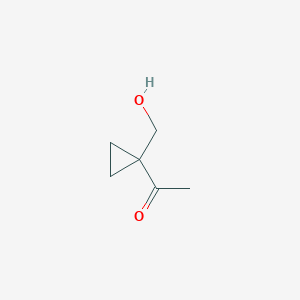
1-(1-Hydroxymethyl-cyclopropyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone”, also known as “1-Hydroxymethyl Cyclopropyl Acetonitrile”, is a key intermediate in the synthesis of certain pharmaceutical compounds . It has a molecular formula of C6H9NO and a molecular weight of 111.14 . The compound appears as a colorless or light yellow liquid .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of 3-bromo-neopentyl alcohol in an organic solvent. A reflux reaction is then carried out under the effects of Zn powder and a basic catalyst. After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing. This is followed by suction filtration and solvent recycling through a filtrate to obtain a compound I, 1-bromomethyl cyclopropyl methanol. This compound is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions. After this reaction is finished, post-processing is carried out to obtain the final product, 1-hydroxymethyl cyclopropyl acetonitrile .Molecular Structure Analysis
The molecular structure of “1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is characterized by a cyclopropyl ring with a hydroxymethyl group and an acetonitrile group attached .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include a reflux reaction, a displacement reaction, and post-processing .Physical And Chemical Properties Analysis
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is a colorless or light yellow liquid . It has a molecular weight of 111.14 and a molecular formula of C6H9NO . Other physical and chemical properties such as density, melting point, boiling point, flash point, and solubility are mentioned in the retrieved sources .Safety And Hazards
Propiedades
IUPAC Name |
1-[1-(hydroxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGEJJBNRFLJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxymethyl-cyclopropyl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

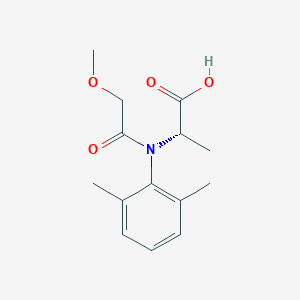
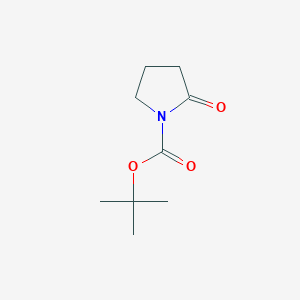
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
